

# An In-depth Technical Guide to 1,2-Dilauroyl-3-myristoyl-rac-glycerol

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## Compound of Interest

Compound Name: 1,2-Dilauroyl-3-myristoyl-rac-glycerol

Cat. No.: B1142381

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This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and structural information for **1,2-Dilauroyl-3-myristoyl-rac-glycerol**, a triacylglycerol of interest in various fields including lipid biochemistry and the development of functional foods.

## Physicochemical Properties

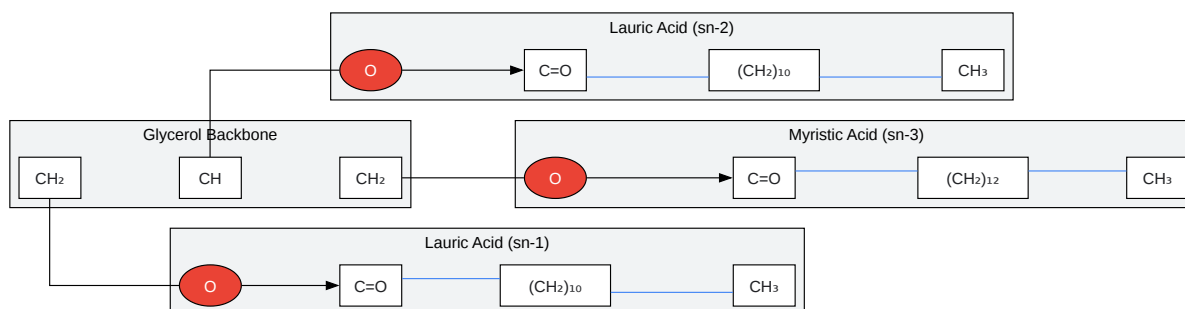
**1,2-Dilauroyl-3-myristoyl-rac-glycerol** is a triacylglycerol where the glycerol backbone is esterified with lauric acid at the sn-1 and sn-2 positions, and myristic acid at the sn-3 position. [1][2] This mixed-acid triglyceride has been identified in natural sources such as date seed oil and human breast milk.[1][2]

The following table summarizes the key physicochemical properties of **1,2-Dilauroyl-3-myristoyl-rac-glycerol**.

| Property          | Value  | Source |
|-------------------|--|--------|
| IUPAC Name        | Tetradecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester | [1][2] |
| Synonyms          | 1,2-Laurin-3-Myristin,<br>TG(12:0/12:0/14:0)               | [1][2] |
| CAS Number        | 60175-30-6   | [1][2] |
| Molecular Formula | C41H78O6   | [1][2] |
| Formula Weight    | 667.1 g/mol  | [1][2] |
| Physical State    | Crystalline solid  | [1][2] |
| Purity            | ≥95%   | [2]    |
| Solubility        | Chloroform: 10 mg/mL                                       | [1][2] |
| Storage           | -20°C  | [2]    |
| Stability         | ≥ 4 years (at -20°C)                                       | [2]    |

## Structural Information

The chemical structure of a triglyceride dictates its physical properties and biological function. The arrangement of lauric and myristic acids on the glycerol backbone is a key characteristic of this molecule.



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Caption: Chemical structure of **1,2-Dilauroyl-3-myristoyl-rac-glycerol**.

## Experimental Protocols

The analysis and characterization of **1,2-Dilauroyl-3-myristoyl-rac-glycerol** involve several standard lipid analysis techniques.

A common method for the quantification of triacylglycerols in complex mixtures like plant oils is High-Performance Liquid Chromatography (HPLC).[2]

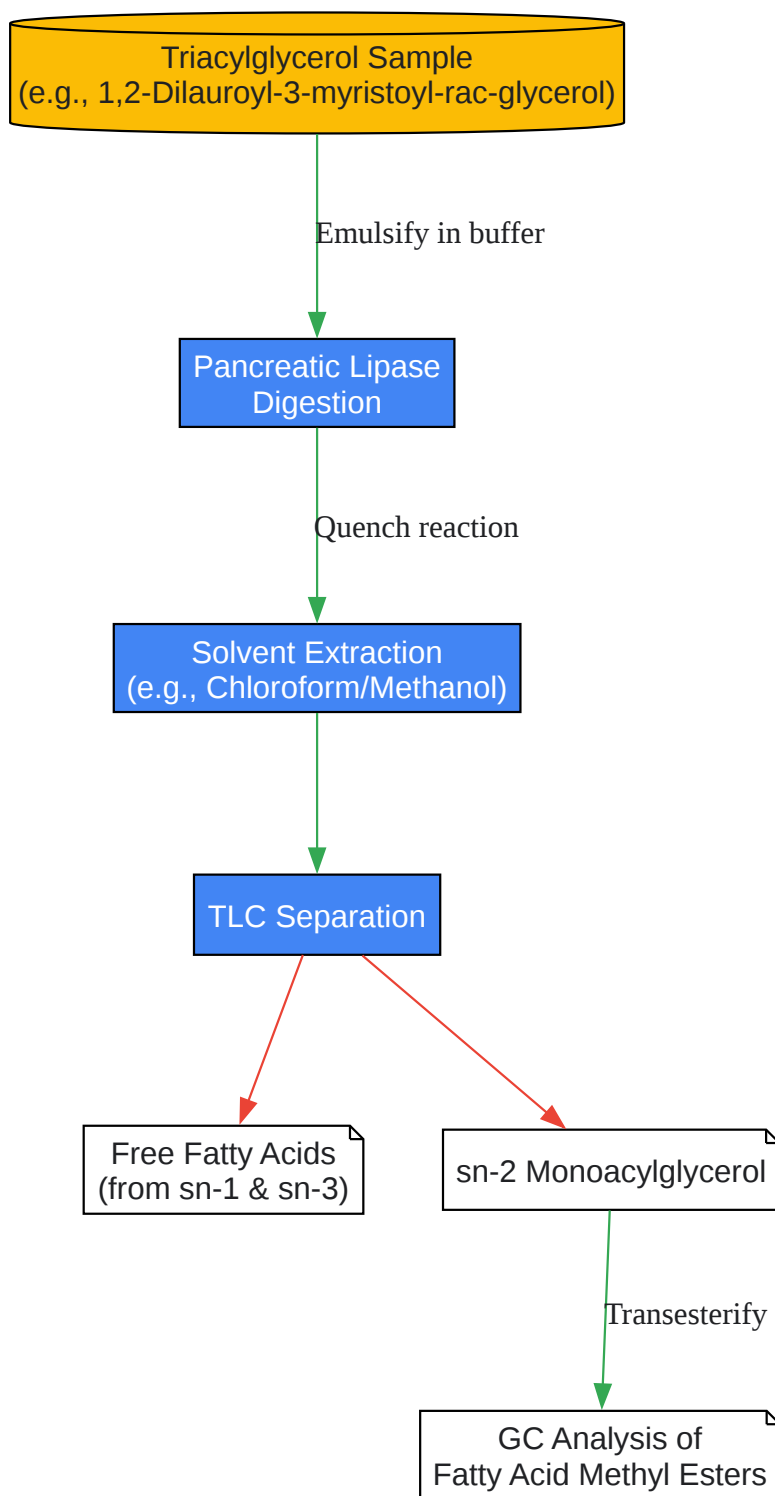
- Principle: This method separates lipids based on their differential partitioning between a stationary phase (e.g., a C18 reversed-phase column) and a mobile phase.
- Instrumentation: An HPLC system equipped with one or more detectors is used. Common detectors for lipid analysis include:
  - APCI-MS (Atmospheric Pressure Chemical Ionization Mass Spectrometry): Provides mass information for molecular species identification.

- ELSD (Evaporative Light-Scattering Detector): A universal detector for non-volatile analytes.
- UV Detector: Useful if the lipid contains chromophores, though less common for saturated triglycerides.
- General Protocol:
  - Sample Preparation: The lipid sample is dissolved in an appropriate organic solvent (e.g., chloroform, isopropanol/hexane).
  - Injection: A defined volume of the sample is injected into the HPLC system.
  - Separation: A gradient elution is typically employed, starting with a more polar mobile phase and gradually increasing the proportion of a non-polar solvent to elute the triglycerides.
  - Detection: The eluting compounds are detected by MS, ELSD, or UV.
  - Quantification: The concentration is determined by comparing the peak area of the analyte to that of a known standard.

To confirm the position of the fatty acids on the glycerol backbone, regiospecific analysis using pancreatic lipase is a well-established method.[\[3\]](#)

- Principle: Pancreatic lipase specifically hydrolyzes the ester bonds at the sn-1 and sn-3 positions of a triacylglycerol, leaving the sn-2 monoacylglycerol intact.[\[3\]](#)
- General Protocol:
  - Reaction Setup: The triacylglycerol sample is emulsified in a buffered solution (e.g., Tris-HCl) containing bile salts and calcium chloride.
  - Enzyme Addition: Pancreatic lipase is added to initiate the hydrolysis.
  - Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37-40°C) with vigorous stirring.

- Reaction Quenching: The reaction is stopped by adding an acid or a solvent like ethanol.
- Lipid Extraction: The resulting lipids (free fatty acids, monoacylglycerols, and unreacted di- and triacylglycerols) are extracted using a solvent system like chloroform/methanol.
- Separation and Analysis: The extracted lipids are separated using Thin-Layer Chromatography (TLC). The band corresponding to the 2-monoacylglycerol is scraped, the lipid is eluted, and its fatty acid composition is determined by Gas Chromatography (GC) after transesterification.



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Caption: Workflow for regiospecific analysis of a triacylglycerol.

## Applications and Relevance

As a specific triacylglycerol, **1,2-Dilauroyl-3-myristoyl-rac-glycerol** serves as a high-purity standard for analytical applications in lipidomics. Its presence in human milk suggests a role in infant nutrition.[2] Furthermore, as a medium-chain glyceride, it can be used in the synthesis of functional edible oils.[4] In drug development, well-characterized lipids are crucial for creating lipid-based delivery systems, such as lipid nanoparticles, where the physicochemical properties of the constituent lipids directly impact the stability, encapsulation efficiency, and release profile of the final formulation.

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## References

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